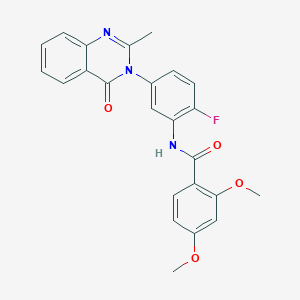

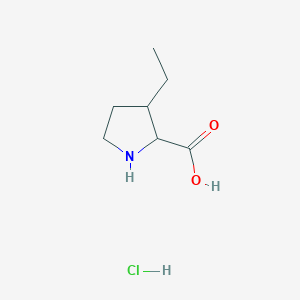

1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, Methoxyacetic acid can be produced by the conversion of monochloroacetic acid with twice the molar amount of sodium methoxide in methanol . Another method involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts .科学的研究の応用

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrating significant potential in the development of anti-inflammatory and analgesic agents. These new compounds have been tested for their cyclooxygenase-1/2 (COX-1/COX-2) inhibitory activities, analgesic properties, and anti-inflammatory effects, showing promising results in comparison to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Improvement of Synthesis Methods

Research has led to an improved preparation of related compounds, such as 2-oxo-6-thioxo-hexahydropyrimidine-4-carboxylic acid, which is a potent inhibitor of dihydroorotase. This advancement in synthesis methods has broad implications for developing more efficient pharmaceutical compounds (Batty et al., 1997).

Ring Expansion and Contraction

Studies have focused on the ring expansion and contraction of similar compounds, leading to the creation of new derivatives with potential pharmaceutical applications. These derivatives undergo acid-catalyzed ring contraction, forming various functionalized compounds with potential biological activity (Bullock et al., 1972).

Nucleophile-Mediated Reactions

Research has developed a general approach to synthesizing tetrahydro-1H-1,3-diazepin-2-ones, which are derived from compounds similar to 1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid. These compounds have been used in nucleophile-mediated reactions, expanding the scope of synthetic chemistry and pharmaceutical applications (Fesenko et al., 2017).

Antiviral Activity

In the realm of antiviral research, derivatives of pyrimidine, closely related to the compound , have been synthesized and found to have significant inhibitory activity against retroviruses, including HIV. This highlights the potential of these compounds in developing new antiviral therapies (Hocková et al., 2003).

Photocleavage in Aqueous Solution

Studies on 1-acyl-7-nitroindolines, structurally related to the compound, have shown that they can be used as photolabile precursors of carboxylic acids, indicating their potential in the development of photo-responsive molecules for various applications, including drug delivery systems (Papageorgiou & Corrie, 2000).

作用機序

Target of Action

It’s known that similar compounds, such as 2’-o-(2-methoxyethyl) (2’-o-moe) nucleoside analogs, are often used in the development of antisense oligonucleotides . These oligonucleotides are designed to bind to specific RNA sequences, thereby regulating gene expression .

Mode of Action

2’-o-moe nucleoside analogs are known to interact with their targets (rna sequences) through complementary base pairing . This interaction can inhibit the processing of the target RNA, thereby controlling the expression of the associated gene .

Biochemical Pathways

It’s known that antisense oligonucleotides, including those containing 2’-o-moe modifications, can influence various biochemical pathways by modulating the expression of target genes .

Pharmacokinetics

It’s known that 2’-o-moe antisense oligonucleotides have improved pharmacokinetic properties, including enhanced nuclease resistance and improved tissue distribution . These properties can enhance the bioavailability of the compound, allowing it to effectively reach and interact with its targets.

Result of Action

The action of similar compounds, such as 2’-o-moe antisense oligonucleotides, can result in the downregulation or upregulation of target genes, leading to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid. For instance, factors such as temperature, pH, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets . .

特性

IUPAC Name |

1-(2-methoxyethyl)-2-oxopyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-14-3-2-10-5-6(7(11)12)4-9-8(10)13/h4-5H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDPJHCOQHPQEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C=NC1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2953537.png)

![1-(4-Chlorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2953539.png)

![2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid](/img/structure/B2953543.png)

![2-ethyl-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2953544.png)

![2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2953548.png)